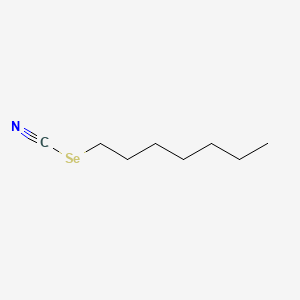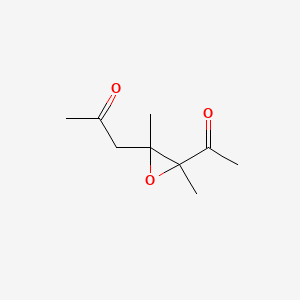
1-phenylbut-3-enyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbut-3-enyl acetate, also known as 3-phenyl-3-buten-1-yl acetate, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of 1-phenylbut-3-en-1-ol with acetic acid. This compound is known for its pleasant floral aroma and is often used in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenylbut-3-enyl acetate can be synthesized through the esterification of 1-phenylbut-3-en-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylbut-3-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenylbut-3-enyl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1-phenylbut-3-enyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released alcohol can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl acetate: Similar ester structure but with a benzyl group instead of a phenylbutenyl group.
Phenethyl acetate: Contains a phenethyl group instead of a phenylbutenyl group.
Butyl acetate: Contains a butyl group instead of a phenylbutenyl group.
Uniqueness
1-Phenylbut-3-enyl acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenylbutenyl group provides a unique aromatic profile, making it valuable in the fragrance industry .
Eigenschaften
CAS-Nummer |
2833-34-3 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-phenylbut-3-enyl acetate |
InChI |
InChI=1S/C12H14O2/c1-3-7-12(14-10(2)13)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
InChI-Schlüssel |
WBXXWMXZAMOOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)

